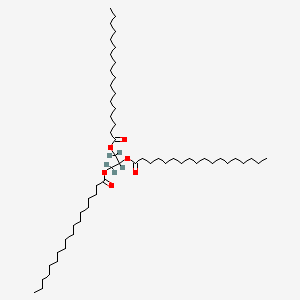
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
Descripción general
Descripción
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is a labelled form of DL-tyrosine . Tyrosine is a non-essential amino acid synthesized from phenylalanine and is the precursor of some neurotransmitters . The molecular formula of this compound is C9H4D7NO3 .
Molecular Structure Analysis
The molecular structure of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 consists of a benzene ring (C6D4) with a hydroxyl group (OH), a deuterated methylene group (CD2), a deuterated methyl group (CD), an amino group (NH2), and a carboxyl group (COOH) .Physical And Chemical Properties Analysis
The molecular weight of DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is 188.23 . It’s a stable compound if stored under recommended conditions .Aplicaciones Científicas De Investigación
Preparation and Resolution of Amino Acids
The scientific studies on DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 mainly focus on the preparation and resolution of various amino acids, including DL-4-Hydroxyphenyl-D4-alanine derivatives. These studies involve chemical and biological methods to resolve racemic mixtures into their optically active forms, essential for understanding the properties and applications of these compounds in various fields, including biochemistry and pharmaceuticals.
- Preparation of Optically Active Amino Acids : Yamada, Fujii, and Shioiri (1962) demonstrated the preparation of 3-(3,4-methylenedioxyphenyl)-D- and -L-alanine by chemically resolving N-acetyl-3-(3, 4-methylenedioxyphenyl)-DL-alanine (Yamada, Fujii, & Shioiri, 1962).
- Resolution into Optical Antipodes : Vogler and Baumgartner (1952) achieved the resolution of DL-3.4-dihydroxyphenyl-alanine into its optical antipodes, yielding well-crystallized esters of D- and L-3.4-dihydroxyphenyl-alanine (Vogler & Baumgartner, 1952).
Synthesis and Transformation of Amino Acid Analogues
A significant part of the research on DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 relates to synthesizing and transforming amino acid analogues. These studies provide insights into the synthesis process and the transformations that these compounds can undergo, which is crucial for their application in drug development and biological studies.
- Synthesis of DL-β-(4-Thiazolyl)-α-alanine : Watanabe, Kuwata, Sakata, and Matsumura (1966) synthesized DL-β-(4-Thiazolyl)-α-alanine and its peptides, exploring various synthesis methods and yields (Watanabe, Kuwata, Sakata, & Matsumura, 1966).
- Deuterium Exchange of Poly-DL-alanine : Berger and Linderstrøm-Lang (1957) investigated the slow deuterium exchange of poly-DL-alanine in aqueous solutions, which helps understand the stability and reactivity of these compounds in different conditions (Berger & Linderstrøm-Lang, 1957).
Propiedades
IUPAC Name |
2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,3D,4D,5D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-MHKJVSNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2,6-dichlorophenyl)(1H-pyrrolo[2,3-c]pyridin-3-yl)methanone](/img/structure/B1472692.png)
![(E)-4-[3,4-Bis(allyloxy)phenyl]-3-buten-2-one](/img/structure/B1472694.png)
![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1472695.png)
